![molecular formula C15H15NO2 B1214494 4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]pyridine](/img/structure/B1214494.png)
4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]pyridine is an organic compound that belongs to the class of stilbenes, which are compounds characterized by a 1,2-diphenylethylene structure. This compound features a pyridine ring substituted with a vinyl group that is further substituted with a 2,3-dimethoxyphenyl group. Stilbenes are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]pyridine can be achieved through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as ethanol or toluene. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring or the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce ethyl-substituted derivatives. Substitution reactions can lead to a variety of substituted pyridine or phenyl derivatives.
Applications De Recherche Scientifique
4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]pyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It exhibits biological activities, such as antioxidant and anti-inflammatory properties, making it a subject of interest in pharmacological studies.
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]pyridine involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with cellular signaling pathways, modulating the expression of genes involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- (E)-1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline
Uniqueness
4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]pyridine is unique due to its specific structural features, such as the presence of a pyridine ring and a 2,3-dimethoxyphenyl group. These structural elements contribute to its distinct chemical reactivity and biological activities compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H15NO2 |
|---|---|
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]pyridine |
InChI |
InChI=1S/C15H15NO2/c1-17-14-5-3-4-13(15(14)18-2)7-6-12-8-10-16-11-9-12/h3-11H,1-2H3/b7-6+ |
Clé InChI |
HEWDNEROQMJEKI-VOTSOKGWSA-N |
SMILES |
COC1=CC=CC(=C1OC)C=CC2=CC=NC=C2 |
SMILES isomérique |
COC1=CC=CC(=C1OC)/C=C/C2=CC=NC=C2 |
SMILES canonique |
COC1=CC=CC(=C1OC)C=CC2=CC=NC=C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


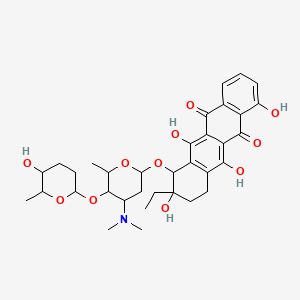
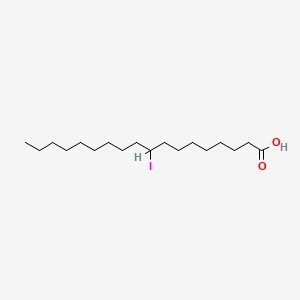
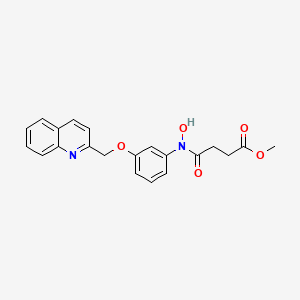
![3-({2-[Bis(2-chloroethyl)amino]-2-oxido-1,3,2-oxazaphosphinan-4-yl}sulfanyl)propanoic acid](/img/structure/B1214415.png)
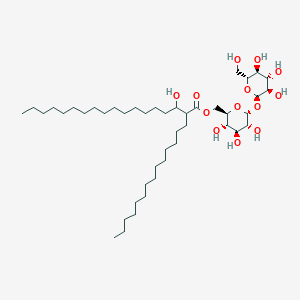
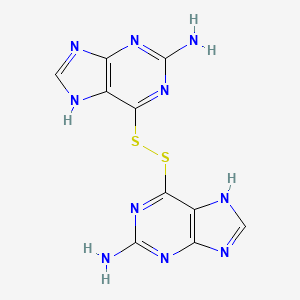
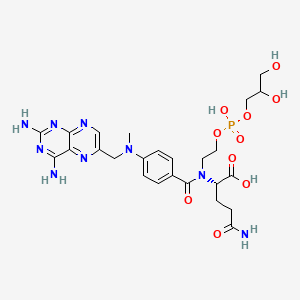
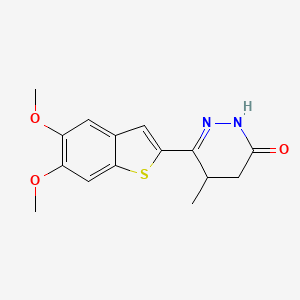
![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-hydroxypropanoate](/img/structure/B1214421.png)
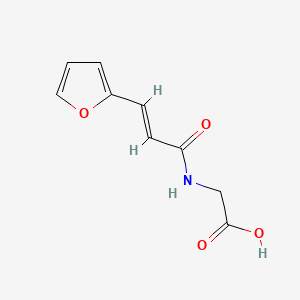
![2-(3-bicyclo[2.2.1]heptanyl)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone](/img/structure/B1214427.png)
![N-[4-(4-oxo-2,3-dihydro-1,3-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B1214428.png)
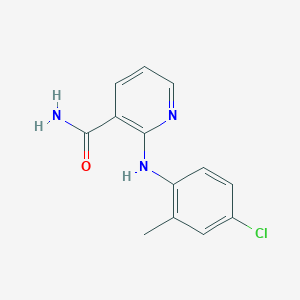
![(1R,9R,13Z)-1-Amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one](/img/structure/B1214430.png)
